2H-1,4-Benzodiazepin-2-one
Overview
Description
2H-1,4-Benzodiazepin-2-one is a chemical compound with the molecular formula C9H6N2O . It is a part of the benzodiazepine family, which are psychoactive drugs widely used for several indications . The most common classes of benzodiazepines are ketone and triazole derivatives .
Molecular Structure Analysis
The molecular structure of 2H-1,4-Benzodiazepin-2-one consists of a benzene ring fused to a seven-membered 1,4-diazepine ring . The average mass of the molecule is 158.157 Da, and the monoisotopic mass is 158.048019 Da .Scientific Research Applications
Applications in Medicinal Chemistry
1,4-Benzodiazepin-2-ones, such as 2H-1,4-Benzodiazepin-2-one, have diverse applications in medicinal chemistry. They are not limited to classical treatments for the central nervous system like sedatives, epilepsy, and muscle relaxants. These compounds also find uses as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. Particularly noteworthy is their application in the development of palladacycle complexes used as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).
Synthesis and Conformational Analysis
In research, new derivatives of 1,4-benzodiazepine-2-ones are synthesized, emphasizing their wide biological activities and therapeutic applications. These derivatives are often synthesized using environmentally friendly protocols. Understanding their stereochemistry is crucial, as evidenced by studies on the most stable conformer of certain products (Imanzadeh, Arasteh-Fard, & Sadra, 2011).
Anticonvulsant Properties
A series of 2,3-benzodiazepine derivatives, including 2H-1,4-Benzodiazepin-2-one, have been investigated for their anticonvulsant effects. These compounds have shown potential in treating epilepsy, with studies demonstrating their effectiveness against seizures in various animal models. They act as noncompetitive AMPA-type glutamate receptor antagonists, offering a promising avenue for epilepsy treatment (Zappalà et al., 2000).
Pharmacological Properties
3-Amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, related to 1,4-Benzodiazepin-2-ones, produce a variety of effects including anxiolytic, anticonvulsant, and anorexigenic actions. Their pharmacological properties are largely due to their ability to bind to benzodiazepine receptors and cholecystokinin receptors. Some of these derivatives are under clinical testing for treating conditions like obesity and anxiety (Andronati et al., 2002).
Versatile Synthesis
The U-4CR-based assembly of 1,4-benzodiazepin-2-ones demonstrates a method for creating compounds with diverse functional, skeletal, and stereochemical properties. This approach is valuable in medicinal chemistry projects due to its structural complexity and experimental simplicity (Azuaje et al., 2015).
Anti-Malarial Activity
Ferrocenyl benzodiazepines, derived from 1,4-benzodiazepin-2-ones, have been evaluated for their antiplasmodial activity. These compounds show effectiveness against various strains of Plasmodium falciparum, the parasite responsible for malaria. Their synthesis via microwave-assisted irradiation marks an advancement in developing new anti-malarial drugs (Mwande-Maguene et al., 2011).
Safety And Hazards
Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one derivatives, have potential risks of abuse, misuse, and addiction, which can lead to overdose or death . The continued use of benzodiazepines may lead to clinically significant physical dependence . For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Future Directions
Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one, are being studied for their potential pharmacological activity . New lines of research related to benzodiazepines include not only new therapeutic uses but also the adverse effects in short and long term . They are also analyzed for the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .
properties
IUPAC Name |
1,4-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLEJFUEMKQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=O)N=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619022 | |
Record name | 2H-1,4-Benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzodiazepin-2-one | |
CAS RN |
52202-87-6 | |
Record name | 2H-1,4-Benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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